(2-Bromo-5-methoxyphenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone
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Overview
Description
(2-Bromo-5-methoxyphenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone is a complex organic compound that features a brominated phenyl ring, a methoxy group, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-methoxyphenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone typically involves multiple steps:
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Piperidine Introduction: The piperidine moiety can be attached through a nucleophilic substitution reaction involving a piperidine derivative and an appropriate leaving group.
Propargylation: The propargyl group can be introduced using propargyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or piperidine moieties.
Reduction: Reduction reactions could target the carbonyl group or the brominated phenyl ring.
Substitution: The bromine atom on the phenyl ring is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
In biological research, the compound could be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It may interact with specific biological targets, leading to potential therapeutic applications.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its interactions with biological targets could be studied to develop new treatments for diseases.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2-Bromo-5-methoxyphenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in biological pathways and effects.
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-5-methoxyphenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone: Unique due to its specific combination of functional groups.
(2-Bromo-5-methoxyphenyl)(3-(methyl)piperidin-1-yl)methanone: Lacks the propargyl group, potentially altering its reactivity and applications.
(2-Bromo-5-methoxyphenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone: Similar structure but with an ethanone group instead of methanone, which could affect its chemical properties.
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[3-(prop-2-ynoxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3/c1-3-9-22-12-13-5-4-8-19(11-13)17(20)15-10-14(21-2)6-7-16(15)18/h1,6-7,10,13H,4-5,8-9,11-12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGRMZSIFFAVGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCCC(C2)COCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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